2-Methyl-2-(propane-2-sulfinyl)butane
Description
2-Methyl-2-(propane-2-sulfinyl)butane is a branched organic compound containing a sulfinyl group (–S(O)–) at the propane-2 position. The compound’s structure combines a tert-butyl group (2-methylbutane) with a propane-sulfinyl moiety, influencing its reactivity, solubility, and thermal stability.
Properties
CAS No. |
65887-68-5 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-6-8(4,5)10(9)7(2)3/h7H,6H2,1-5H3 |
InChI Key |
WGLIQDOJZQXRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)S(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propane-2-sulfinyl)butane can be achieved through the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions typically involve the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared by condensing chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation and cleavage processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propane-2-sulfinyl)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(propane-2-sulfinyl)butane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propane-2-sulfinyl)butane involves its role as a chiral auxiliary. The sulfinyl group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through diastereoselective addition reactions, where the sulfinyl group influences the stereochemistry of the product .
Comparison with Similar Compounds
Research Findings and Data Gaps
Experimental Limitations
No direct studies on this compound were found in the provided evidence. However, extrapolations can be made from:
Industrial Relevance
Its sulfinyl group could also make it a candidate for chiral auxiliaries or green chemistry catalysts.
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